Terpyridine

Vue d'ensemble

Description

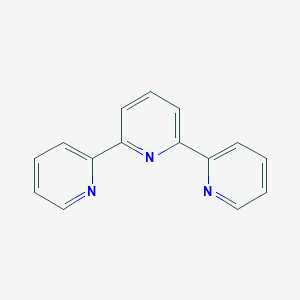

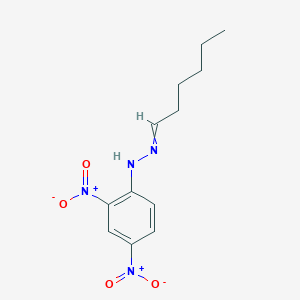

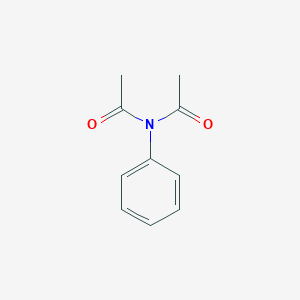

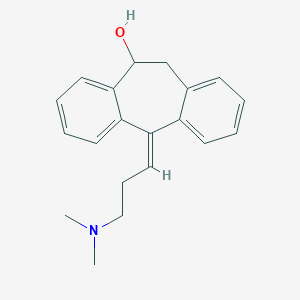

Terpyridine (TPy) is a heterocyclic nitrogen-containing compound that has been widely used in various scientific research applications. It is an important building block for the synthesis of a wide range of organic compounds, such as dyes, pharmaceuticals, and catalysts. TPy is also an important component of many biological systems, including proteins, enzymes, and DNA. In recent years, TPy has been widely used in the study of biochemical and physiological processes, as well as in the development of new drugs and medical treatments.

Applications De Recherche Scientifique

Catalysis and Organometallic Chemistry : Terpyridine and its transition metal complexes are widely used in organometallic catalysis. They catalyze a range of reactions from artificial photosynthesis (water splitting) to organic transformations and polymerization reactions (Winter, Newkome, & Schubert, 2011).

Materials Science : In materials science, particularly in photovoltaics, this compound-based compounds play a crucial role. They are also employed in biomedicinal chemistry, for instance, in DNA intercalation (Winter, Newkome, & Schubert, 2011).

Surface Modification and Nanotechnology : this compound-functionalized surfaces are used for creating redox-active and electroactive nanoarchitectures. These are vital for applications in nanoelectronics, owing to their charge transport properties (Winter, Hoeppener, Newkome, & Schubert, 2011).

Opto-Electronic Devices : Terpyridines are significant in the development of π-conjugated systems for opto-electronic applications, including photovoltaic devices and polymer light-emitting diodes (PLEDs) (Wild, Winter, Schlütter, & Schubert, 2011).

Bioinorganic and Medicinal Chemistry : Pt(II) this compound complexes have been studied for their interactions with nucleic acids and proteins, contributing to research in bioinorganic and medicinal chemistry (Cummings, 2009).

Fluorescent Sensing and Chiral Discrimination : this compound macrocycles have been used in fluorescent sensing and exhibit good enantioselectivity, making them valuable in chiral discrimination studies (Wong, Huang, Teng, Lee, & Kwong, 2004).

Supramolecular Chemistry : this compound-metal complexes contribute significantly to supramolecular chemistry, enabling the construction of complex architectures like Sierpiński triangles and hexagonal gaskets (Wei, He, Shi, & Song, 2019).

Antitumor Agents : Recent research has explored terpyridines as potential antitumor agents, studying their mechanisms of action and potency compared to their metal complexes (Musioł, Malecki, Pacholczyk, & Mularski, 2021).

Photovoltaic and Light-Emitting Materials : this compound-containing π-conjugated polymers are used in light-emitting and photovoltaic materials, showing significant potential for energy conversion applications (Liu, Shi, & Chen, 2020).

Nonlinear Optical (NLO) Properties : this compound-based compounds are studied for their NLO properties, particularly in second harmonic generation, which is important for optical technologies (Janjua, 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2,2’:6’,2’'-Terpyridine, also known as Terpyridine, is a tridentate ligand that primarily targets truncated transposase and autolysin . These targets play crucial roles in various biological processes. Truncated transposase is involved in DNA transposition, while autolysin is an enzyme that breaks down bacterial cell walls.

Mode of Action

This compound interacts with its targets by forming complexes due to the presence of three near-coplanar nitrogen donor atoms . This interaction results in changes in the biochemical processes involving the targets.

Biochemical Pathways

It has been found that this compound and its complexes can have significant effects in the field of supramolecular and macromolecular chemistry, as well as electrochemistry . It is also used in the synthesis of chiral derivatives for asymmetric catalysis .

Pharmacokinetics

It is known that this compound is a solid compound

Result of Action

It has been found that this compound and its complexes can exhibit colorimetric and fluorescent responses to certain ions in an organic solvent . This suggests that this compound may have potential applications in sensing and detection technologies.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound is almost insoluble in water at room temperature, but it can dissolve in organic solvents such as ethanol, chloroform, and dimethylformamide . This suggests that the solvent environment can significantly affect the action of this compound.

Analyse Biochimique

Biochemical Properties

2,2’:6’,2’'-Terpyridine is a tridentate ligand that can be prepared in two steps, starting with 2-acetylpyridine . It coordinates with metal centers to form complexes . It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis .

Cellular Effects

2,2’:6’,2’‘-Terpyridine and its metal complexes have been studied for their potential antiproliferative activity in tumor cells . For instance, Fe (II) complexes of 2,2’:6’,2’'-Terpyridine ligands functionalized with substituted-phenyl groups have shown high antiproliferation activities compared with commercial cisplatin .

Molecular Mechanism

The molecular mechanism of 2,2’:6’,2’‘-Terpyridine involves its ability to form complexes with metal ions. As a tridentate ligand, 2,2’:6’,2’‘-Terpyridine binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . This property allows 2,2’:6’,2’'-Terpyridine to form complexes with most transition metal ions .

Temporal Effects in Laboratory Settings

It has been noted that 2,2’:6’,2’'-Terpyridine may stabilize low-valent Ni complexes .

Propriétés

IUPAC Name |

2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGAZIDRYFYHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27269-04-1 (diperchlorate) | |

| Record name | 2,2',2''-Terpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061567 | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1148-79-4 | |

| Record name | 2,2′:6′,2′′-Terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',2''-Terpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripyridyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripyridyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2':6',2''-TERPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5E357ISH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)

![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)